Home > Products > Building Blocks P11999 > {3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid
{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid - 883542-09-4

{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid

Catalog Number: EVT-2716839
CAS Number: 883542-09-4
Molecular Formula: C13H11NO5
Molecular Weight: 261.233
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid is a chemical compound that combines elements of furan, an aromatic heterocyclic organic compound, with an amino acid structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceuticals, particularly in the development of novel therapeutic agents.

Source

The compound can be synthesized through various chemical reactions involving furan derivatives and phenoxyacetic acid. Its structure suggests potential bioactivity, which warrants further investigation into its pharmacological properties.

Classification

This compound falls under the category of amino acid derivatives and can be classified as a phenoxyacetic acid derivative. Its unique structure may impart specific biological activities, making it a candidate for research in drug development.

Synthesis Analysis

Methods

The synthesis of 3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid typically involves several steps:

  1. Formation of Furan-2-carboxylic Acid: The starting material is often furan, which is converted into furan-2-carboxylic acid through oxidation processes.
  2. Amino Group Introduction: An amine group is introduced to the furan-2-carboxylic acid to form the furan-2-carbonyl moiety. This can be achieved through standard amination reactions.
  3. Phenoxyacetic Acid Coupling: The resultant compound is then coupled with phenoxyacetic acid using coupling agents such as carbodiimides to facilitate the formation of the amide bond.

Technical Details

The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for achieving high yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress of the synthesis and confirm the structure of the final product.

Molecular Structure Analysis

Data

The molecular formula for this compound is C12H11N1O4C_{12}H_{11}N_{1}O_{4}, and it has a molecular weight of approximately 233.23 g/mol.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for carboxylic acids and amides:

  1. Esterification: Reaction with alcohols to form esters.
  2. Hydrolysis: Under acidic or basic conditions, it can revert to its constituent parts.
  3. Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Technical Details

These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activity. Reaction conditions must be optimized for each specific transformation.

Mechanism of Action

Data

Further pharmacological studies are required to elucidate its precise mechanism of action and therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a solid at room temperature.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic characteristics.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity associated with carboxylic acids and amides; susceptible to hydrolysis in aqueous environments.
Introduction to Hypoxia-Inducible Factor (HIF) Modulation and Therapeutic Potential

Hypoxia-Inducible Factor-Alpha Stabilization Mechanisms in Cellular Hypoxic Responses

Hypoxia-Inducible Factor-Alpha (Hypoxia-Inducible Factor-Alpha) serves as a master transcriptional regulator coordinating cellular adaptation to oxygen deprivation. Under normoxic conditions (21% oxygen), Hypoxia-Inducible Factor-Alpha undergoes rapid degradation through oxygen-dependent enzymatic pathways. Prolyl hydroxylase domain-containing proteins utilize molecular oxygen, ferrous iron (Fe²⁺), and 2-oxoglutarate as co-substrates to hydroxylate specific proline residues within the oxygen-dependent degradation domain of Hypoxia-Inducible Factor-Alpha. This post-translational modification facilitates von Hippel-Lindau E3 ubiquitin ligase binding, leading to Hypoxia-Inducible Factor-Alpha polyubiquitination and subsequent proteasomal degradation. Under hypoxic conditions, prolyl hydroxylase domain-containing protein enzymatic activity decreases due to oxygen limitation, enabling Hypoxia-Inducible Factor-Alpha stabilization. Stabilized Hypoxia-Inducible Factor-Alpha translocates to the nucleus, dimerizes with Hypoxia-Inducible Factor-Beta, and activates transcription of hundreds of genes involved in erythropoiesis, angiogenesis, and metabolic adaptation via binding to Hypoxia Response Elements ([A/G]CGTC) in their promoter regions. Key target genes include vascular endothelial growth factor, erythropoietin, and glucose transporter-1, collectively promoting cellular survival under low-oxygen conditions [1] [8].

Role of Factor Inhibiting Hypoxia-Inducible Factor-1 in Hypoxia-Inducible Factor Regulation

Factor Inhibiting Hypoxia-Inducible Factor-1 represents a second-tier regulatory mechanism that fine-tunes the Hypoxia-Inducible Factor transcriptional response independent of degradation control. Under normoxic conditions, Factor Inhibiting Hypoxia-Inducible Factor-1 hydroxylates asparagine residue 803 (Asn803) within the C-terminal transactivation domain of Hypoxia-Inducible Factor-1Alpha. This hydroxylation event sterically blocks the interaction between Hypoxia-Inducible Factor-1Alpha and the transcriptional coactivators CREB-binding protein and p300, thereby preventing full transcriptional activation of Hypoxia-Inducible Factor target genes. Factor Inhibiting Hypoxia-Inducible Factor-1, like prolyl hydroxylase domain-containing proteins, is an iron-dependent, 2-oxoglutarate-dependent dioxygenase requiring molecular oxygen for catalytic activity. During severe hypoxia, Factor Inhibiting Hypoxia-Inducible Factor-1 activity diminishes due to oxygen unavailability, permitting Hypoxia-Inducible Factor-1Alpha to recruit coactivators and initiate transcription. While Factor Inhibiting Hypoxia-Inducible Factor-1 primarily regulates Hypoxia-Inducible Factor-1Alpha, it also demonstrates activity against Hypoxia-Inducible Factor-2Alpha, though with differing kinetic properties. The Factor Inhibiting Hypoxia-Inducible Factor-1-mediated regulatory pathway operates distinctly from prolyl hydroxylase domain-containing protein-mediated degradation, providing a complementary mechanism for graded cellular responses to varying oxygen concentrations [1] [8] [10].

Rationale for Developing Small-Molecule Factor Inhibiting Hypoxia-Inducible Factor-1 Inhibitors

The development of small-molecule Factor Inhibiting Hypoxia-Inducible Factor-1 inhibitors represents a strategically distinct approach to modulating the hypoxic response compared to prolyl hydroxylase domain-containing protein inhibitors. While prolyl hydroxylase domain-containing protein inhibitors promote both Hypoxia-Inducible Factor-1Alpha and Hypoxia-Inducible Factor-2Alpha stabilization and nuclear translocation, Factor Inhibiting Hypoxia-Inducible Factor-1 inhibition specifically enhances the transcriptional activity of stabilized Hypoxia-Inducible Factor complexes without affecting their protein levels. This differential effect results in unique transcriptional profiles that may offer therapeutic advantages for specific pathological conditions. Clinically approved prolyl hydroxylase domain-containing protein inhibitors (e.g., Roxadustat) demonstrate efficacy in treating anemia of chronic kidney disease by increasing erythropoietin production. However, the development of selective Factor Inhibiting Hypoxia-Inducible Factor-1 inhibitors has lagged significantly due to challenges in achieving potency and selectivity within the 2-oxoglutarate-binding site. Selective pharmacological inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 could potentially activate a subset of Hypoxia-Inducible Factor target genes without triggering the full hypoxic response program, thereby minimizing off-target effects. This precision makes Factor Inhibiting Hypoxia-Inducible Factor-1 inhibition particularly attractive for conditions requiring fine-tuned Hypoxia-Inducible Factor activity modulation, such as ischemic preconditioning or specific metabolic disorders [1] [8] [10].

Table 1: Key Differences Between Prolyl Hydroxylase Domain-Containing Protein and Factor Inhibiting Hypoxia-Inducible Factor-1 Regulation of Hypoxia-Inducible Factor

CharacteristicProlyl Hydroxylase Domain-Containing ProteinFactor Inhibiting Hypoxia-Inducible Factor-1
Regulatory TargetOxygen-dependent degradation domainC-terminal transactivation domain
Residue ModifiedProline 402/564 (Hypoxia-Inducible Factor-1Alpha)Asparagine 803 (Hypoxia-Inducible Factor-1Alpha)
Primary EffectProtein degradation via proteasomeInhibition of coactivator (CREB-binding protein/p300) binding
Hypoxia-Inducible Factor Isoform SpecificityHypoxia-Inducible Factor-1Alpha > Hypoxia-Inducible Factor-2AlphaHypoxia-Inducible Factor-1Alpha >> Hypoxia-Inducible Factor-2Alpha
Therapeutic InhibitorsRoxadustat, Vadadustat, DaprodustatLimited small-molecule inhibitors (e.g., furan derivatives)
Downstream EffectsBroad Hypoxia-Inducible Factor stabilization and activationSelective transcriptional potentiation

Chemical Design and Biological Evaluation of {3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic Acid

Properties

CAS Number

883542-09-4

Product Name

{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid

IUPAC Name

2-[3-(furan-2-carbonylamino)phenoxy]acetic acid

Molecular Formula

C13H11NO5

Molecular Weight

261.233

InChI

InChI=1S/C13H11NO5/c15-12(16)8-19-10-4-1-3-9(7-10)14-13(17)11-5-2-6-18-11/h1-7H,8H2,(H,14,17)(H,15,16)

InChI Key

YZZRCBUZPBZOHM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCC(=O)O)NC(=O)C2=CC=CO2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.